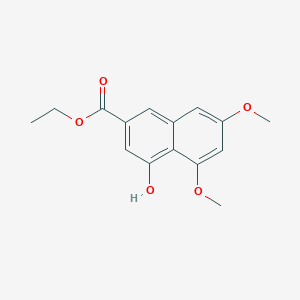
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a chemical compound with the molecular formula C15H16O5. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-2-naphthoic acid and methoxy-substituted benzene derivatives.
Esterification: The carboxylic acid group of 4-hydroxy-2-naphthoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Methoxylation: The hydroxy groups on the naphthalene ring are then methoxylated using methanol and a suitable catalyst, such as a Lewis acid, to introduce the methoxy groups at the desired positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar compounds to 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester include:
4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester: This compound has a similar structure but with a different substitution pattern on the naphthalene ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxy and methoxy functional groups but have a different core structure.
Indole derivatives: These compounds have a similar aromatic system and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
ethyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-20-15(17)10-5-9-6-11(18-2)8-13(19-3)14(9)12(16)7-10/h5-8,16H,4H2,1-3H3 |
InChIキー |
VEJIXTZHZCCQFG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




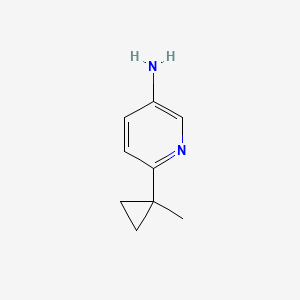


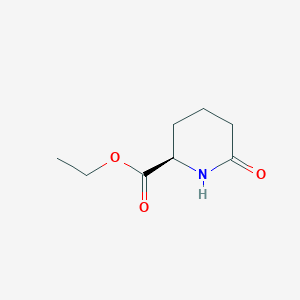
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
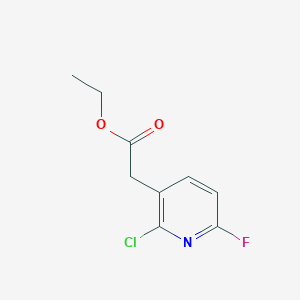
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
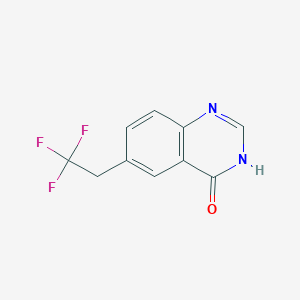
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)
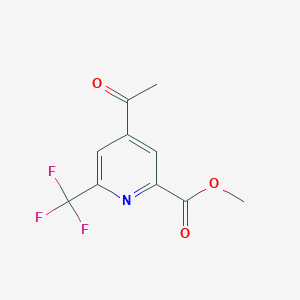
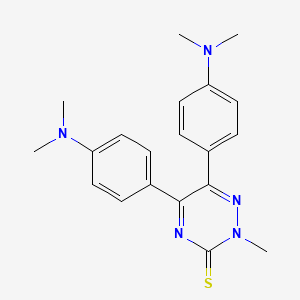
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
